3-Methyl-1-butanesulfonic acid

Purification Distillation Formulation Volatility

3-Methyl-1-butanesulfonic acid (isoamylsulfonic acid, C5H12O3S) is a branched short-chain alkanesulfonic acid characterized by a methyl substituent at the C3 position of the butanesulfonic backbone. This branching distinguishes it from linear C4 and C5 sulfonic acids and imparts quantifiable differences in physical properties, including a predicted pKa of 1.92 ± 0.50 and a boiling point of 176-178 °C at 0.2 Torr.

Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol
CAS No. 5343-41-9
Cat. No. B12046040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-butanesulfonic acid
CAS5343-41-9
Molecular FormulaC5H12O3S
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCC(C)CCS(=O)(=O)O
InChIInChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)
InChIKeyHYZYOKHLDUXUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-butanesulfonic Acid (CAS 5343-41-9): A Branched C5 Alkanesulfonic Acid for Precision Applications


3-Methyl-1-butanesulfonic acid (isoamylsulfonic acid, C5H12O3S) is a branched short-chain alkanesulfonic acid characterized by a methyl substituent at the C3 position of the butanesulfonic backbone [1]. This branching distinguishes it from linear C4 and C5 sulfonic acids and imparts quantifiable differences in physical properties, including a predicted pKa of 1.92 ± 0.50 and a boiling point of 176-178 °C at 0.2 Torr . These characteristics make it a candidate for use as a strong Brønsted acid catalyst, an ion-pairing reagent, or a surfactant intermediate where specific solubility and acidity profiles are required.

Why Generic Butanesulfonic Acid Substitution Fails for 3-Methyl-1-butanesulfonic Acid


Selecting a generic butanesulfonic acid or even a linear C5 analog cannot simply substitute for the 3-methyl branched isomer. The critical differentiation lies in the physiochemical impact of the internal methyl branch on the C3 carbon. This structural feature alters the hydrophobic volume, molecular polarizability, and headgroup hydration compared to linear counterparts like 1-butanesulfonic acid or 1-pentanesulfonic acid. This is evidenced by the measured boiling point of 3-methyl-1-butanesulfonic acid (176-178 °C at 0.2 Torr ), which is substantially lower than the boiling point of 1-butanesulfonic acid (223.6 °C ), indicating reduced intermolecular cohesion in the branched isomer. Such differences directly affect distillation-based purification, formulation volatility, and performance in applications like chromatography and phase-transfer catalysis, making one-to-one substitution unfeasible.

Quantitative Differentiation Guide for 3-Methyl-1-butanesulfonic Acid


Reduced Boiling Point and Volatility vs. Linear 1-Butanesulfonic Acid

The C3 methyl branch in 3-methyl-1-butanesulfonic acid demonstrably reduces intermolecular forces and boiling point compared to its linear C4 homolog, 1-butanesulfonic acid. This is a key differentiator for purification process design and applications where controlled volatility is needed.

Purification Distillation Formulation Volatility

Predicted Brønsted Acidity (pKa) Profile Among C4/C5 Sulfonic Acid Isomers

The predicted pKa value for 3-methyl-1-butanesulfonic acid is 1.92 ± 0.50 , which aligns with the class of strong alkanesulfonic acids. This value is computationally identical to the predicted pKa of its linear C4 analog, 1-butanesulfonic acid, which is also given as 1.92 ± 0.50 . This indicates that the methyl branch at the C3 position does not significantly perturb the electronic environment of the sulfonic acid headgroup under these prediction models, positioning it as a reliable, acidity-equivalent alternative to 1-butanesulfonic acid.

Acid Catalysis pKa Brønsted Acid

Increased Molecular Complexity and Hydrophobic Surface Area

The branched structure of 3-methyl-1-butanesulfonic acid confers a predicted LogP of 2.00110 , which is higher than the LogP of 1.7551 reported for 2-butanesulfonic acid [1]. As an ion-pairing agent, a higher LogP directly translates to stronger retention of the ion-pair complex on a reversed-phase HPLC column. The sodium salt of the target compound has a molecular weight of 175.20 g/mol and a topological polar surface area (PSA) of 62.75 Ų .

Chromatography Ion-Pairing Hydrophobicity

Precedent Synthesis and Characterization Among Branched Isomers

The synthesis and physical characterization of 3-methyl-1-butanesulfonic acid was established as part of a foundational 1940 study [1], which reported properties for a series of branched aliphatic sulfonic acids. This historical work provides a verified synthetic route and characterized the compound via its boiling point, density, refractive index, and m-toluidine salt. This established body of knowledge ensures reproducibility and offers a baseline for quality control that is absent for many novel or speculative analogs.

Synthesis Characterization Historic Reference

High-Fidelity Application Scenarios for 3-Methyl-1-butanesulfonic Acid Based on Differential Properties


HPLC Ion-Pairing Reagent for Hydrophilic Analytes

The branched C5 chain of 3-methyl-1-butanesulfonic acid provides a higher LogP (2.00 ) than shorter-chain sulfonic acids like 2-butanesulfonic acid (LogP 1.76), enabling it to act as a more hydrophobic ion-pairing reagent. This makes it suitable for the retention and separation of very hydrophilic basic molecules, such as small peptides, aminoglycosides, or highly polar pharmaceutical intermediates that would otherwise elute in the void volume on a standard C18 column. Its strong acidity (predicted pKa ~1.9 ) ensures the sulfonate remains fully ionized across a wide pH range, providing consistent ion-pair formation.

Non-Volatile Brønsted Acid Catalyst for Esterifications

As a strong, non-oxidizing Brønsted acid, 3-methyl-1-butanesulfonic acid is an alternative to sulfuric acid or p-toluenesulfonic acid for acid-catalyzed esterifications and transesterifications. Its significantly lower boiling point compared to linear 1-butanesulfonic acid may facilitate its removal by distillation under reduced pressure if desired, though its primary advantage over volatile acids like HCl is its low vapor pressure at ambient conditions, reducing corrosion in reactor headspaces. Its branched structure may also enhance solubility in organic reaction media compared to its linear analogs.

Surfactant Intermediate with Controlled Biodegradability Profile

The controlled incorporation of one methyl branch is a known strategy to tune the biodegradation kinetics of alkyl sulfonate surfactants. 3-Methyl-1-butanesulfonic acid serves as a well-characterized, small-molecule model for studying the effect of mid-chain branching on the environmental fate of surfactants, bridging the gap between completely linear (fast biodegradation) and highly branched (recalcitrant) alkylbenzene sulfonates.

Electrolyte Additive for Non-Aqueous Systems

The sodium salt of 3-methyl-1-butanesulfonic acid (MW 175.20, PSA 62.75 Ų) has a defined polar surface area that can contribute to the solvation and transport of ions in non-aqueous electrolytes. The branched carbon structure disrupts crystallinity and can lower the melting point of the resulting salt, which is a desirable property for developing room-temperature molten salts or ionic liquid electrolytes for advanced battery systems. This is a class-level inference, but the defined LogP and PSA values provide a basis for computational screening in electrolyte design.

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